2-Fluoro-4-methoxyphenacyl bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

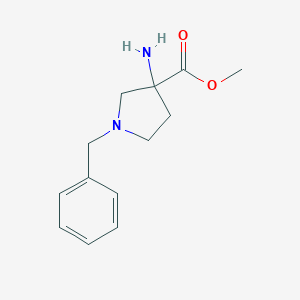

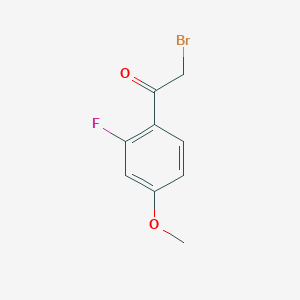

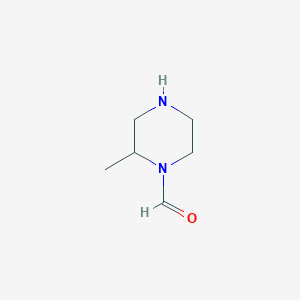

2-Fluoro-4-methoxyphenacyl bromide, also known as 2-Bromo-2’-fluoro-4’-methoxyacetophenone, 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethan-1-one, or 4-(Bromoacetyl)-3-fluoroanisole, is a chemical compound with the molecular formula C9H8BrFO2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methoxyphenacyl bromide consists of a bromine atom attached to a carbon atom, which is double-bonded to an oxygen atom and single-bonded to another carbon atom. This carbon atom is part of a benzene ring, which has a fluorine atom and a methoxy group (-OCH3) attached to it .Physical And Chemical Properties Analysis

2-Fluoro-4-methoxyphenacyl bromide is a solid substance that should be stored at 4° C. It has a melting point of 63-66° C and a predicted boiling point of 293.6° C at 760 mmHg. The predicted density is 1.5 g/cm3, and the predicted refractive index is n20D 1.54 .Applications De Recherche Scientifique

Organic Synthesis and Derivative Formation

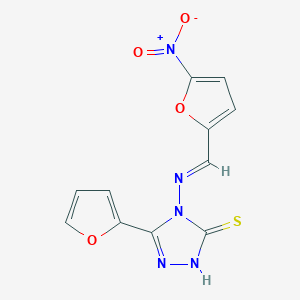

The compound has been utilized as a key reactant in the synthesis of complex organic molecules. For instance, Kundapur et al. (2012) achieved the condensation of 5-(4-fluoro-3-nitrophenyl)-[1,3,4]thiadiazol-2-ylamine with 4-methoxyphenacyl bromide, resulting in the formation of a novel imidazo[2,1-b]-1,3,4-thiadiazole derivative, characterized by various spectroscopic techniques (Kundapur, Sarojini, & Narayana, 2012). This underscores its role in facilitating the synthesis of heterocyclic compounds with potential biological activities.

Analytical Chemistry Applications

Baygildiev et al. (2020) demonstrated the use of p-methoxyphenacyl bromide as a versatile reagent for the derivatization of alkylphosphonic and alkylmethylphosphonic acids, enabling their detection through high-performance liquid chromatography and gas chromatography with mass spectrometric detection. This method offers enhanced sensitivity and specificity for detecting nerve agent degradation products (Baygildiev et al., 2020).

Photophysical Research

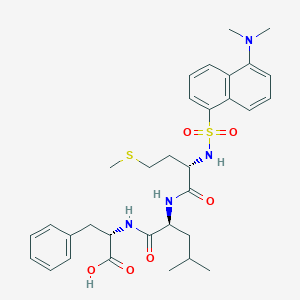

In photophysical research, the compound has been involved in studies focused on developing new materials with specific fluorescent properties. A study by Li et al. (2009) on a thiazole-conjugated pyridinium complex, synthesized using a derivative similar to 2-Fluoro-4-methoxyphenacyl bromide, investigated its solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. This research contributes to the field of sensor development, particularly for detecting specific ions in various environments (Li et al., 2009).

Material Science and Sensing Technologies

Ragan et al. (2003) explored the Ullmann methoxylation process, presenting a method for preparing 2-Fluoro-4-methoxyaniline, a closely related compound, which is crucial for developing materials and chemical sensors. This study exemplifies the importance of such bromide compounds in synthesizing intermediates for further chemical transformations (Ragan, Jones, Castaldi, Hill, & Makowski, 2003).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-1-(2-fluoro-4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFPKDKQYVRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408518 |

Source

|

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methoxyphenacyl bromide | |

CAS RN |

157014-35-2 |

Source

|

| Record name | 2-Fluoro-4-methoxyphenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

![N-[bis(2-methylpropyl)-octadecylsilyl]-N-methylmethanamine](/img/structure/B115462.png)

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)